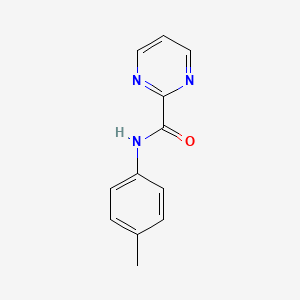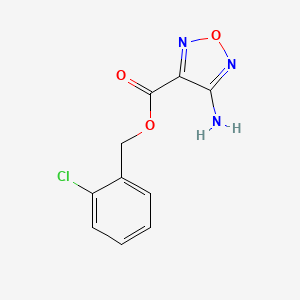
N-(4-methylphenyl)-2-pyrimidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis The synthesis of pyrimidine derivatives, including those similar to "N-(4-methylphenyl)-2-pyrimidinecarboxamide," often involves condensation reactions, starting from simple precursors like amines and carbonyl compounds. For example, a related compound, 2-Amino-4-chloro-5-formyl-6-[methyl(2-methylphenyl)amino]pyrimidine, is synthesized through a process that highlights the versatility of pyrimidine chemistry in forming complex structures with specific functional groups, indicating a methodological approach that could be applicable to our compound of interest (Trilleras et al., 2009).
Molecular Structure Analysis The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, which contributes significantly to their chemical behavior and interaction with biological targets. The planarity of the pyrimidine ring and the positions of substituents play a crucial role in defining the compound's electronic structure and reactivity. The study of analogous compounds shows significant displacements of ring-substituent atoms from the plane of the pyrimidine ring, suggesting a potential polarization of the electronic structures, which is essential for understanding the molecular behavior of "N-(4-methylphenyl)-2-pyrimidinecarboxamide" (Trilleras et al., 2009).
Scientific Research Applications
Discovery of Histone Deacetylase Inhibitors
A closely related compound, "N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103)," is an orally active histone deacetylase (HDAC) inhibitor. This compound selectively inhibits HDACs 1-3 and 11 at submicromolar concentrations, demonstrating significant antitumor activity in vivo. Such compounds are promising in cancer therapy, blocking cancer cell proliferation and inducing apoptosis through histone acetylation and p21 protein expression (Zhou et al., 2008).
Inhibitors of Transcription Factors
Research into "N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide," an inhibitor of NF-kappaB and AP-1 transcription factors, shows the structural significance of the pyrimidine portion in modulating biological activity. Such studies aim to improve oral bioavailability and provide insights into developing compounds with enhanced cell-based activity (Palanki et al., 2000).
Immunomodulatory Drugs
Another pertinent study discusses isoxazol derivatives like "N-(4-trifluoromethylphenyl)-5-methylisoxazol-4-carboxamide" and its metabolites, highlighting their inhibitory effects on mitochondrial dihydroorotate dehydrogenase, an enzyme crucial for pyrimidine synthesis. These compounds show promise as immunosuppressive agents, potentially offering new avenues for treating autoimmune diseases and in transplantation medicine (Knecht & Löffler, 1998).
Material Science Applications
In material science, "3,3-Bis[4-(4-aminophenoxy)phenyl]phthalimidine" derivatives have been used to synthesize polyamides and polyimides with high thermal stability and excellent mechanical properties. Such compounds find applications in creating advanced materials for various industrial and technological uses (Yang & Lin, 1995).
properties
IUPAC Name |
N-(4-methylphenyl)pyrimidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c1-9-3-5-10(6-4-9)15-12(16)11-13-7-2-8-14-11/h2-8H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWNCKOVIUJORU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylphenyl)-2-pyrimidinecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(4-fluorophenyl)-1H-imidazol-1-yl]acetamide](/img/structure/B5507594.png)
![4-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5507597.png)


![1,3-dimethyl-5-{2-oxo-2-[4-(3-pyridinylmethoxy)-1-piperidinyl]ethyl}-2,4-imidazolidinedione](/img/structure/B5507617.png)
![3-{2-[(2,5-dimethylphenoxy)acetyl]carbonohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5507632.png)
![4-[(2-nitrobenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5507634.png)

![2-({5-[2-(3,4-dichlorobenzoyl)carbonohydrazonoyl]-2-methoxybenzyl}oxy)benzamide](/img/structure/B5507646.png)

![N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5507658.png)
![2-(ethylamino)-N-[3-(4-morpholinyl)propyl]-5-pyrimidinecarboxamide](/img/structure/B5507673.png)

![4-[(3-methylphenyl)amino]-N'-(3-pyridinylmethylene)butanohydrazide](/img/structure/B5507678.png)